molecular formula C10H14N2O2 B1473377 6,8-Dimethoxy-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1706434-82-3

6,8-Dimethoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No.: B1473377
CAS No.: 1706434-82-3
M. Wt: 194.23 g/mol
InChI Key: OASYOXJVGIBUPG-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a type of naphthyridine, a class of heterocyclic compounds. Naphthyridines are characterized by a fused system of two pyridine rings and can have six isomers depending on the nitrogen atom’s location . They are found in natural products or can be obtained synthetically .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

Naphthyridines are also referred to as “benzodiazines” or “diazanaphthalenes” due to possessing a fused system of two pyridine rings. There are six positional isomers with different locations of nitrogen atoms .


Chemical Reactions Analysis

Naphthyridines have been shown to display multiple activities, including anti-infectious, anticancer, neurological, psychotropic, affecting the cardiovascular system, and immune response . The synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands have been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 1,2,3,4-Tetrahydro-5,8-dimethoxy-2-naphthalenamine has a molecular formula of C12H17NO2, an average mass of 207.269 Da, and a mono-isotopic mass of 207.125931 Da .

Mechanism of Action

Naphthyridines have been found to display multiple biological activities. They have been used in medicine, particularly in cancer and infectious diseases treatment . Sigma-2 receptor selective ligands have been successfully used as valuable tools to study its pharmacological functions, tumor imaging, and cancer therapeutics or adjuvants .

Future Directions

Given the wide range of biological activities displayed by naphthyridines, they are a fascinating object of research with prospects for use in therapeutic purposes . Their potential applications in cancer treatment and infectious diseases make them a promising area for future research.

Properties

IUPAC Name

6,8-dimethoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-13-8-6-9(14-2)12-7-4-3-5-11-10(7)8/h6,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASYOXJVGIBUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1NCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dimethoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 2
6,8-Dimethoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 3
6,8-Dimethoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 4
6,8-Dimethoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 5
6,8-Dimethoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 6
6,8-Dimethoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

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